(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one
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Overview
Description
(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one: is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazine derivative with an oxirane compound under acidic or basic conditions to form the desired oxazinone ring . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinone derivatives with different functional groups.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the oxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups into the molecule .
Scientific Research Applications
(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- (7S,9aS)-Octahydropyrazino[2,1-c][1,4]oxazin-7-yl)methanol
- 3-aryl-2H-benzo[b][1,4]oxazin-2-ones
- 4(3H)-quinazolinones
Uniqueness
(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the fused ring system. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWTJKARNZOLR-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H](CN1)COCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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